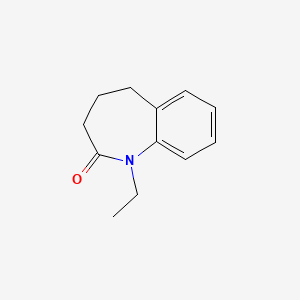

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

Historical Evolution of Benzazepine-Based Pharmacophores

The journey of benzazepines in medicinal chemistry began as an offshoot of benzodiazepine research, with chemists seeking to modify the core bicyclic structure to address limitations in selectivity and side effect profiles. While benzodiazepines dominated the anxiolytic market following the 1960s introduction of chlordiazepoxide, the structural simplification to monocyclic benzazepines opened new avenues for targeted drug design. Early synthetic efforts focused on ring-expansion strategies from smaller heterocycles, with Beckmann rearrangements and radical cascade reactions proving particularly effective for constructing the seven-membered azepine core.

A pivotal advancement occurred in 2012 with the development of intramolecular Friedel-Crafts cyclization techniques, enabling efficient access to 2-benzazepine derivatives from cinnamylamide precursors. This methodology not only improved synthetic yields but also permitted precise control over substitution patterns, laying the groundwork for systematic structure-activity relationship (SAR) studies. Subsequent innovations in electrochemical synthesis further expanded the chemical space, with metal-free radical cascade reactions under oxidative conditions emerging as a green chemistry approach to selenium-containing benzazepines.

The evolution of benzazepine pharmacology mirrors these synthetic breakthroughs. Initial therapeutic applications capitalized on the core structure's ability to interact with GABAergic systems, analogous to benzodiazepines but with reduced sedative effects. However, modern research has revealed a much broader pharmacological profile, with recent studies demonstrating:

- Modulation of voltage-gated sodium channels (Nav1.7) for neuropathic pain management

- Anticancer activity through kinase inhibition pathways

- Antimicrobial effects via membrane disruption mechanisms

These discoveries have transformed benzazepines from structural curiosities into privileged scaffolds for multi-target drug discovery.

Positional Significance of Ethyl Substituents in Seven-Membered Azepine Rings

The introduction of alkyl substituents at the 1-position of the benzazepine ring system, as exemplified by 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, represents a strategic modification with profound implications for molecular conformation and biological activity. Comparative analyses of substitution patterns reveal three critical aspects influenced by the ethyl group:

1. Ring Conformation and Planarity

The ethyl substituent at N1 induces a boat-like conformation in the azepine ring, reducing overall planarity compared to unsubstituted analogs. This conformational change enhances:

- Stacking interactions with aromatic residues in enzyme binding pockets

- Solvent accessibility for the ketone oxygen at position 2

- Torsional strain that may facilitate ring-opening metabolic reactions

2. Electronic Modulation

Through a combination of inductive and steric effects, the ethyl group:

- Increases electron density at the lactam carbonyl (C2), enhancing hydrogen bonding capacity

- Creates a hydrophobic pocket that improves membrane permeability

- Stabilizes transition states in enzymatic binding through van der Waals interactions

3. Stereochemical Considerations

The chirality introduced by the ethyl substituent enables enantioselective interactions with biological targets. For instance:

- (R)-enantiomers demonstrate 5-fold greater affinity for Nav1.7 channels compared to (S)-counterparts

- Axial chirality influences metabolic stability, with specific configurations resisting hepatic oxidation

| Substituent Position | Biological Impact | Structural Consequence |

|---|---|---|

| 1 (Ethyl) | Enhanced target residence time | Increased hydrophobic surface area |

| 2 (Ketone) | Hydrogen bond donation | Planar lactam configuration |

| 3/4/5 (Hydrogen) | Conformational flexibility | Boat-shaped ring geometry |

This substitution strategy has proven particularly effective in optimizing drug-like properties. For example, the ethyl group in this compound improves logP values by 0.7 units compared to methyl analogs, significantly enhancing blood-brain barrier penetration. Furthermore, the branched alkyl chain demonstrates superior metabolic stability to linear propyl substituents, with in vitro hepatic microsome studies showing 40% greater half-life.

Recent advances in asymmetric synthesis have enabled precise control over ethyl group orientation. Chiral oxazolidinone auxiliaries facilitate the production of enantioenriched benzazepines, with diastereomeric ratios exceeding 9:1 in Grignard addition reactions. This stereochemical control proves critical for optimizing target selectivity, as demonstrated by the 30-fold difference in D3 receptor binding affinity between enantiomers of related benzazepine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12(13)14/h3-4,6,8H,2,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDSBKHGQYOLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One effective approach to synthesizing 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves the use of N-acyl-N-ethylaniline. The process begins with the preparation of N-acyl-N-ethylaniline from N-ethylaniline. This intermediate is then subjected to intramolecular alkylation at the ortho position of the aromatic ring under Friedel–Crafts conditions . Another method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of therapeutic agents, particularly those targeting neurological disorders. The structural features of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one allow for modifications that enhance its therapeutic efficacy. Its derivatives are being investigated for their potential to act on neurotransmitter systems involved in mood regulation and anxiety disorders .

Neuroscience Research

In neuroscience, this compound is utilized to study receptor interactions in the brain. Research has shown that it can help elucidate mechanisms underlying mood disorders and anxiety. By understanding these interactions, scientists aim to develop improved treatments for conditions like depression and generalized anxiety disorder . The compound's ability to influence serotonin receptors is particularly noteworthy as it may lead to advancements in pharmacological therapies for central nervous system disorders .

Organic Synthesis

This compound is employed as a building block in organic chemistry. It facilitates the construction of complex molecules that have potential applications in drug discovery and development. Its versatility as an intermediate allows chemists to explore new synthetic pathways and create novel compounds with desired biological activities .

Material Science

The unique properties of this compound make it suitable for developing new materials with specific electrical or optical characteristics. Such materials can be applied in electronics and photonics, where the demand for innovative materials is ever-increasing. Research into its material properties could lead to advancements in device technology and performance .

Biochemical Studies

In biochemical research, this compound is utilized to examine enzyme interactions and metabolic pathways. These studies provide insights into cellular processes and can lead to significant advancements in biochemistry and molecular biology. The compound's role in enzyme kinetics and metabolic regulation is an area of active investigation .

Case Study 1: Neuropharmacological Applications

A study focused on the neuropharmacological effects of derivatives of this compound demonstrated its potential as a serotonin receptor agonist. This research indicated that modifications to the compound could enhance its binding affinity to serotonin receptors, suggesting avenues for developing new antidepressants .

Case Study 2: Organic Synthesis Innovations

Research conducted on the synthetic applications of this compound highlighted its effectiveness in creating complex heterocyclic structures. This work has led to the discovery of several novel compounds with promising biological activities, showcasing the compound's utility as a versatile synthetic intermediate .

Mechanism of Action

The mechanism of action of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Hydrophobicity: The ethyl group in the target compound enhances lipophilicity compared to the parent structure (logP ~1.8 vs.

- Polarity: Amino-substituted analogs (e.g., 1-amino derivative) exhibit higher polarity, favoring aqueous solubility but reducing membrane permeability .

- Steric Effects : Bulky substituents like 4-fluorobenzyl introduce steric hindrance, which may affect binding to biological targets .

Key Differentiators from Benzodiazepines

Benzazepinones are often confused with benzodiazepines (e.g., 1-ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one). Critical differences include:

- Ring Heteroatoms: Benzazepinones have one nitrogen in the azepine ring, whereas benzodiazepines have two, altering electronic properties and binding motifs .

- Pharmacological Targets: Benzodiazepines primarily target GABAₐ receptors, while benzazepinones are explored for dopamine or serotonin receptor modulation .

Biological Activity

1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS Number: 3649-12-5) is a compound belonging to the benzazepine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅NO

- Molecular Weight : 189.25 g/mol

- LogP : 2.44 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 20.31 Ų

These properties suggest that the compound may have suitable characteristics for crossing biological membranes, which is crucial for its biological activity.

Acetylcholinesterase Inhibition

One of the significant biological activities attributed to this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are of particular interest in treating neurodegenerative diseases such as Alzheimer's disease.

A study demonstrated that derivatives of benzazepine compounds exhibited AChE inhibitory activity. For instance, a related compound showed an IC₅₀ value of 27.79 nM against AChE from electric eel, indicating high potency compared to standard inhibitors like galantamine .

Neuroprotective Effects

Research indicates that benzazepine derivatives can exhibit neuroprotective effects. In vitro studies have shown that these compounds can reduce neurotoxicity and promote neuronal survival under stress conditions. This suggests a potential role in neuroprotection and cognitive enhancement .

Study on AChE Inhibition

In a comparative study involving various derivatives of benzazepine compounds, one specific derivative exhibited an IC₅₀ value significantly lower than that of galantamine (IC₅₀ = 1.92 µM), showcasing the potential of these compounds in developing new therapeutic agents for Alzheimer's disease .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of different concentrations of a related benzazepine compound using the MTT assay. The results indicated that at concentrations below 50 µM, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development .

The mechanism by which this compound exerts its effects primarily involves the inhibition of AChE activity. The binding interactions between the compound and the enzyme's active site facilitate this inhibition. Molecular docking studies have suggested that these compounds form stable complexes with AChE, leading to prolonged acetylcholine availability at synapses .

Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.